![molecular formula C9H14ClN5O B5203427 N-(2-methoxyphenyl)imidodicarbonimidic diamide hydrochloride](/img/structure/B5203427.png)
N-(2-methoxyphenyl)imidodicarbonimidic diamide hydrochloride
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Overview
Description
Synthesis Analysis
N-(2-methoxyphenyl)imidodicarbonimidic diamide hydrochloride's synthesis involves several key steps. A notable method includes the synthesis of nitriles from N-methoxy imidoyl bromides through photolysis, providing a foundation for further chemical modifications necessary for creating the target compound (Kikugawa, Fu, & Sakamoto, 1993). This method emphasizes the high yield and functional group tolerance of the process.
Molecular Structure Analysis
The molecular structure of N-(2-methoxyphenyl)imidodicarbonimidic diamide hydrochloride and related compounds has been characterized using X-ray diffraction techniques, providing detailed insights into the atomic arrangement and confirmation of the molecular geometry (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012). Such studies are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Research on N-(2-methoxyphenyl)imidodicarbonimidic diamide hydrochloride has explored its chemical reactivity, including its behavior in various chemical reactions. One study highlights the synthesis and properties of related compounds, demonstrating the potential for diverse chemical transformations and applications (Lai, 2002).
properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-methoxyphenyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZKUCPKDBRDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C(N)N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-carbamimidamido-N-(2-methoxyphenyl)methanimidamide hydrochloride |
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